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In the landscape of therapeutic development for autoimmune and inflammatory diseases, the

cyclic GMP-AMP synthase (cGAS) has emerged as a critical target. As the primary sensor of

cytosolic double-stranded DNA (dsDNA), cGAS activation triggers the STING signaling

pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.

The small-molecule inhibitors G140 and G150 have been identified as potent and selective

inhibitors of human cGAS (h-cGAS), offering valuable tools for research and potential scaffolds

for future drug development.[1][2] This guide provides a detailed comparison of their potency,

selectivity, and cellular activity, supported by experimental data and protocols.

Potency and Selectivity: A Quantitative Comparison
G140 and G150 were co-developed from the same chemical scaffold and exhibit similar

potency in inhibiting human cGAS.[1] Both compounds demonstrate a significant drop in

efficacy against murine cGAS (m-cGAS), highlighting their specificity for the human enzyme.

The following table summarizes their key quantitative parameters.
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Parameter G140 G150 Reference

Biochemical IC50 (h-

cGAS)
14.0 nM 10.2 nM [3]

Biochemical IC50 (m-

cGAS)
442 nM No inhibition [3]

Cellular IC50 (THP-1

cells, IFNB1 mRNA)
1.70 µM 1.96 µM [3]

Cellular IC50 (THP-1

cells, CXCL10 mRNA)
Similar to IFNB1

~4-fold reduced

potency vs IFNB1
[3]

Cellular IC50 (Primary

Human Macrophages)
≤1 µM ≤1 µM [3]

Cellular LD50 (THP-1

cells)
>100 µM 53.0 µM [3]

Note: The discrepancy between biochemical and cellular IC50 values is likely due to factors

such as cell membrane permeability and potential cellular metabolism of the inhibitors.[3]

Mechanism of Action
Co-crystallization studies have revealed that these inhibitors target the catalytic pocket of

human cGAS. By occupying this active site, they act as competitive inhibitors of the cGAS

substrates, ATP and GTP, thereby preventing the synthesis of the second messenger 2',3'-

cGAMP.[1]

Signaling Pathway and Experimental Workflow
To understand the context of G140 and G150's function, it is crucial to visualize the cGAS-

STING signaling pathway they inhibit and the typical workflow for their evaluation.
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Caption: The cGAS-STING signaling pathway and the point of inhibition by G140/G150.
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Experimental Workflow for cGAS Inhibitor Evaluation
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Caption: A typical experimental workflow for assessing the cellular potency of cGAS inhibitors.
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Shared Characteristics

Distinct Features
G140

Potent h-cGAS Inhibition (nM range)
Competitive with ATP/GTP

Inhibit Type I IFN Response
Low Cellular Toxicity

Retains some activity
against m-cGAS (442 nM IC50)

G150

Complete loss of activity
against m-cGAS

Slightly more potent on h-cGAS
in biochemical assays (10.2 nM IC50)

Click to download full resolution via product page

Caption: Logical comparison of G140 and G150 cGAS inhibitors.

Experimental Protocols
The following is a representative protocol for determining the cellular IC50 of cGAS inhibitors in

THP-1 cells, synthesized from established methodologies.

Objective: To determine the concentration of G140 or G150 required to inhibit 50% of the

dsDNA-induced expression of interferon-stimulated genes (IFNB1 and CXCL10) in THP-1

monocytic cells.

Materials:

THP-1 cells (ATCC TIB-202)

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
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G140 and G150 stock solutions (in DMSO)

Herring Testis DNA (HT-DNA)

Lipofectamine 3000 or a similar transfection reagent

Opti-MEM I Reduced Serum Medium

TRIzol or other RNA isolation reagent

cDNA synthesis kit

SYBR Green or TaqMan qPCR master mix

Primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

Cell Culture and Plating:

Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

Seed 0.5 x 10^6 cells per well in a 24-well plate and allow them to adhere and stabilize for

24 hours.

Inhibitor Treatment:

Prepare serial dilutions of G140 and G150 in culture medium. A typical concentration

range would be from 0.1 µM to 100 µM.

Carefully remove the old medium from the cells and add the medium containing the

different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-

treatment control.

Pre-incubate the cells with the inhibitors for 2-4 hours.

dsDNA Transfection:
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Prepare the dsDNA transfection complexes according to the manufacturer's protocol. For

example, for Lipofectamine 3000, dilute HT-DNA and P3000 reagent in Opti-MEM, and in

a separate tube, dilute Lipofectamine 3000 in Opti-MEM.

Combine the two solutions and incubate for 15-20 minutes at room temperature to allow

complex formation. A final concentration of 1-2 µg/mL of dsDNA in the well is often

effective.

Add the transfection complexes dropwise to the wells containing the inhibitor-treated cells.

Incubation:

Incubate the cells for 4-6 hours at 37°C. This allows for the uptake of dsDNA, activation of

cGAS, and subsequent transcription of target genes.

RNA Isolation and cDNA Synthesis:

After incubation, harvest the cells and isolate total RNA using TRIzol or a similar reagent,

following the manufacturer's instructions.

Quantify the RNA and assess its purity.

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

Quantitative Real-Time PCR (qRT-PCR):

Perform qRT-PCR using SYBR Green or TaqMan chemistry to quantify the relative mRNA

levels of IFNB1 and CXCL10.

Normalize the expression of the target genes to the expression of a stable housekeeping

gene.

The reaction conditions will depend on the specific qPCR machine and reagents used. A

typical program includes an initial denaturation step, followed by 40 cycles of denaturation,

annealing, and extension.

Data Analysis:
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Calculate the relative gene expression using the ΔΔCt method.

Normalize the data to the dsDNA-stimulated, vehicle-treated control, which is set to 100%

activity.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in

software like GraphPad Prism to calculate the IC50 value.

Conclusion
Both G140 and G150 are highly potent and selective inhibitors of human cGAS, making them

invaluable research tools for dissecting the role of the cGAS-STING pathway in various disease

models. While G150 shows slightly higher biochemical potency and greater specificity for the

human enzyme, G140's residual activity against murine cGAS may be a consideration in

certain cross-species experimental designs. Both compounds exhibit a favorable therapeutic

window in cellular assays. The choice between G140 and G150 will ultimately depend on the

specific experimental goals and the model system being employed. Further studies are

warranted to explore their in vivo efficacy and potential for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1192762#comparing-the-potency-of-g140-and-g150-
cgas-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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